(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gomisin-K3 can be synthesized through several chemical routes. One common method involves the extraction from the dried fruit of Schisandra rubriflora. The process includes breaking down the fruit, followed by water extraction, concentration, and purification steps to isolate the compound .
Industrial Production Methods
Industrial production of Gomisin-K3 typically involves large-scale extraction from Schisandra rubriflora using organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide. The extracted compound is then purified through crystallization or chromatography techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Gomisin-K3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Gomisin-K3, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the study of lignans.
Biology: Research has shown its potential in modulating biological pathways and protecting cells from oxidative stress.
Medicine: It has been investigated for its hepatoprotective, anti-inflammatory, and anticancer properties. .
Industry: Gomisin-K3 is used in the development of dietary supplements and herbal medicines due to its bioactive properties
Mechanism of Action
Gomisin-K3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Hepatoprotective Mechanism: It protects liver cells by reducing oxidative stress and enhancing cellular repair mechanisms.
Anticancer Activity: It induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt and NF-κB
Comparison with Similar Compounds
Gomisin-K3 is compared with other similar dibenzocyclooctadiene lignans, such as:
Gomisin A: Known for its anti-inflammatory and neuroprotective properties.
Gomisin N: Exhibits strong anticancer activity by inducing apoptosis in cancer cells.
Schisandrin: Widely studied for its hepatoprotective and antioxidant effects .
Uniqueness
Gomisin-K3 stands out due to its potent antioxidant and hepatoprotective properties, making it a valuable compound in the treatment of liver diseases and oxidative stress-related conditions .
Properties
Molecular Formula |
C23H30O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1 |
InChI Key |
FYSHYFPJBONYCQ-OLZOCXBDSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC |
Synonyms |
schisanhenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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